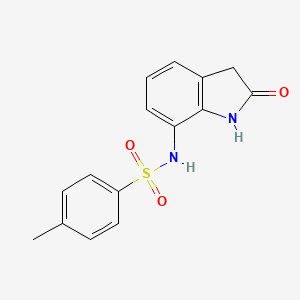![molecular formula C17H26N2 B7578481 1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as F15599, is a selective agonist of the serotonin 5-HT1A receptor, which is involved in a wide range of physiological processes, including mood regulation, anxiety, and pain perception. In
Mecanismo De Acción
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. Activation of the 5-HT1A receptor leads to a variety of downstream signaling pathways that are involved in the regulation of mood, anxiety, pain perception, and other physiological processes. This compound has been shown to have high affinity and selectivity for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its interaction with the serotonin 5-HT1A receptor. Activation of the 5-HT1A receptor by this compound leads to a variety of downstream effects, including the inhibition of adenylyl cyclase, the activation of potassium channels, and the modulation of calcium signaling. These effects are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity, which are critical for the proper functioning of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine in lab experiments is its high affinity and selectivity for the serotonin 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex and time-consuming process that requires specialized equipment and expertise. In addition, the effects of this compound on other receptors and signaling pathways may need to be considered when interpreting the results of experiments.
Direcciones Futuras
There are many future directions for research on 1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine. One area of interest is the potential therapeutic applications of 5-HT1A receptor agonists in the treatment of depression and anxiety disorders. This compound has shown promise in preclinical studies as a potential antidepressant and anxiolytic agent. Another area of interest is the role of the 5-HT1A receptor in pain perception and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in preclinical studies, and further research is needed to determine its potential use as a therapeutic agent for pain and inflammatory disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential interactions with other receptors and signaling pathways.
Métodos De Síntesis
The synthesis method for 1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine involves a series of chemical reactions that start with commercially available starting materials. The key steps involve the formation of the indene ring system, followed by the introduction of the piperidine and methylamine groups. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of this compound is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine has been used extensively in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. For example, this compound has been used to investigate the effects of serotonin signaling on mood regulation and anxiety, as well as the potential therapeutic applications of 5-HT1A receptor agonists in the treatment of depression and anxiety disorders. This compound has also been used to study the role of the 5-HT1A receptor in pain perception and inflammation, as well as the potential use of 5-HT1A receptor agonists as analgesics and anti-inflammatory agents.
Propiedades
IUPAC Name |
1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-18-12-14-7-9-19(10-8-14)13-15-5-6-16-3-2-4-17(16)11-15/h5-6,11,14,18H,2-4,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGGNXGCQUVWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)





![2-[(1-Acetyl-2,3-dihydroindol-6-yl)sulfonylamino]oxyacetic acid](/img/structure/B7578498.png)
